molecular formula C6H10O4 B568216 HEXANEDIOIC-3,3,4,4-D4 ACID CAS No. 121311-78-2

HEXANEDIOIC-3,3,4,4-D4 ACID

Cat. No. B568216
CAS RN: 121311-78-2
M. Wt: 150.166
InChI Key: WNLRTRBMVRJNCN-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HEXANEDIOIC-3,3,4,4-D4 ACID, also known as Hexanedioic–d4 Acid or Adipic Acid-d4 (Major), is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) .

Scientific Research Applications

  • Electronic Packaging Materials : Hexanedioic acid has been used to functionalize the surface of micro silver flakes. This functionalization enhances the properties of electrically conductive adhesives used in electronic packaging, leading to adhesives with lower viscosity, reduced resistivity, and increased shear strength (Cui, Fan, & Li, 2014).

  • Bio-based Production : It's a crucial dicarboxylic acid in producing nylon, polyurethane resins, plasticizers, and synthetic lubricants. A study showed the development of an industrial yeast strain capable of producing bio-based adipic acid from vegetable oils, presenting an eco-friendly alternative to petrochemical sources (Beardslee & Picataggio, 2012).

  • Synthesis Methods : Research has focused on synthesizing hexanedioic acid using different oxidants like sulfuric acid, which offers a mild, controlled process without harmful gas emission, offering a more environmentally friendly production method compared to traditional oxidants (Chu, 2000).

  • Pharmaceuticals and Biotechnology : In pharmaceuticals and biotechnology, hexanedioic acid derivatives have shown potential. For instance, a new hexanedioic acid analogue from an endophytic fungus showed strong antioxidant activity, highlighting its potential in medicinal applications (Luo et al., 2017).

  • Environmental Applications : Hexanedioic acid has been investigated for environmental applications such as in wet flue gas desulfurization in thermal power units. Its use as a desulfurization additive has shown to improve the efficiency and reduce auxiliary power consumption rate in thermal power plants (Dong-chun, 2013).

Mechanism of Action

Target of Action

Hexanedioic-3,3,4,4-D4 Acid, also known as Adipic Acid-d4, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

As a deuterated compound, it is often used in tracer experiments, nuclear magnetic resonance (nmr), and mass spectrometry . Its interaction with its targets and the resulting changes would depend on the specific experimental setup and the nature of the targets.

Biochemical Pathways

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . Its effects on biochemical pathways would be determined by the nature of the experiment and the targets it interacts with.

Result of Action

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . The results of its action would be determined by the nature of the experiment and the targets it interacts with.

properties

{ "Design of the Synthesis Pathway": "The synthesis of HEXANEDIOIC-3,3,4,4-D4 ACID can be achieved by the oxidation of the corresponding diol using a strong oxidizing agent.", "Starting Materials": [ "3,4-dihydroxyhexane-d4", "Sodium periodate (NaIO4)", "Sodium chloride (NaCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Dissolve 3,4-dihydroxyhexane-d4 (1.0 g) in water (10 mL) and add sodium periodate (2.0 g).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium chloride (2.0 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Add sodium bicarbonate (2.0 g) to the reaction mixture to neutralize the solution.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the desired product, HEXANEDIOIC-3,3,4,4-D4 ACID (0.5 g) as a white solid." ] }

CAS RN

121311-78-2

Molecular Formula

C6H10O4

Molecular Weight

150.166

IUPAC Name

3,3,4,4-tetradeuteriohexanedioic acid

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2

InChI Key

WNLRTRBMVRJNCN-LNLMKGTHSA-N

SMILES

C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Further, as described above, the starting material (glucaric acid or galactaric acid), rhenium catalyst, and acid catalyst are added to the reaction solvent, and reacted together at a proper temperature for a proper reaction time, then separated and purified with a conventional method (e.g., purification with silica column) to obtain glucaric acid ester or galactaric acid ester as an intermediate of adipic acid. In one embodiment, the reaction temperature ranges from 100 to 200° C., and the reaction time is 12 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods V

Procedure details

A mixture of 100 parts of hexamethylene diammonium adipate, 0.65 part of phenylphosphonic acid, 0.48 part of hexamethylenediamine, 0.65 part of N:N'-bis(3-aminopropyl)piperazine, 0.46 part of adipic acid and 65.0 parts of water is polymerised using the conditions described in Example 1. The resulting polymer is then converted into fibres by known methods. The dye uptake of these fibres from dyebaths containing Solway Blue BN at pH's of 4.0, 7.0 and 9.0 are 8.4%, 4.7% and 1.5% respectively, compared with 4.2%, 0.6% and 0.1% for fibres prepared as described in this Example except that the phenylphosphonic acid and hexamethylenediamine were omitted from the mixture.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.